molecular formula C18H13BrCl3F3N2O2S B12513570 4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-3-ium bromide

4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-3-ium bromide

Cat. No.: B12513570
M. Wt: 564.6 g/mol
InChI Key: JSEQSKWUPKOOFU-UHFFFAOYSA-N
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Description

4-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-3-yl]-2-[3-(trifluoromethyl)phenoxymethyl]-1,3-thiazol-3-ium bromide is a complex organic compound with a unique structure that combines a pyrrole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-3-yl]-2-[3-(trifluoromethyl)phenoxymethyl]-1,3-thiazol-3-ium bromide typically involves multiple steps, starting with the preparation of the pyrrole and thiazole intermediates. The key steps include:

    Formation of the Pyrrole Intermediate: This involves the reaction of a suitable precursor with a trichloroacetylating agent under controlled conditions.

    Formation of the Thiazole Intermediate: This step involves the reaction of a suitable precursor with a trifluoromethylphenoxy methylating agent.

    Coupling Reaction: The pyrrole and thiazole intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-3-yl]-2-[3-(trifluoromethyl)phenoxymethyl]-1,3-thiazol-3-ium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-3-yl]-2-[3-(trifluoromethyl)phenoxymethyl]-1,3-thiazol-3-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-3-yl]-2-[3-(trifluoromethyl)phenoxymethyl]-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-3-yl]-2-[3-(trifluoromethyl)phenoxymethyl]-1,3-thiazol-3-ium chloride
  • 4-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-3-yl]-2-[3-(trifluoromethyl)phenoxymethyl]-1,3-thiazol-3-ium iodide

Uniqueness

The uniqueness of 4-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-3-yl]-2-[3-(trifluoromethyl)phenoxymethyl]-1,3-thiazol-3-ium bromide lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for unique interactions and reactivity compared to similar compounds.

Properties

Molecular Formula

C18H13BrCl3F3N2O2S

Molecular Weight

564.6 g/mol

IUPAC Name

2,2,2-trichloro-1-[1-methyl-4-[2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazol-3-ium-4-yl]pyrrol-2-yl]ethanone;bromide

InChI

InChI=1S/C18H12Cl3F3N2O2S.BrH/c1-26-7-10(5-14(26)16(27)17(19,20)21)13-9-29-15(25-13)8-28-12-4-2-3-11(6-12)18(22,23)24;/h2-7,9H,8H2,1H3;1H

InChI Key

JSEQSKWUPKOOFU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C2=CSC(=[NH+]2)COC3=CC=CC(=C3)C(F)(F)F.[Br-]

Origin of Product

United States

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